
Tilnoprofen arbamel
概述
描述
-苯并吡喃[2,3-b]吡啶-7-乙酸酯,是一种作为新型非甾体抗炎药 (NSAID) 开发的先导药物。 它最初由Yoshitomi和日本烟草公司开发用于治疗类风湿性关节炎的疼痛,但后来被终止 . 给药后,替诺普芬阿巴美迅速水解成其活性代谢物α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸,其作为环氧合酶抑制剂发挥作用 .
准备方法
替诺普芬阿巴美的合成涉及α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸与N,N-二甲基甘氨酰胺的酯化反应 . 反应条件通常包括使用合适的溶剂和催化剂来促进酯化过程。 工业生产方法可能涉及优化这些条件以实现最终产物的高收率和纯度 .
化学反应分析
Hydrolysis: Activation to Tilnoprofenic Acid
As a prodrug, Tilnoprofen arbamel undergoes enzymatic hydrolysis in vivo to release its active metabolite, tilnoprofenic acid (α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid).
Reaction Mechanism:
Key Features:
-
Rapid hydrolysis occurs within 1 hour post-administration, with a Cmax of 1.13 μg/mL observed in pharmacokinetic studies.
-
Hydrolytic cleavage of the ester bond is pH-dependent, optimized at physiological pH (7.4) .
Oxidation Reactions
This compound undergoes Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes.
Observed Pathways:
-
Hydroxylation : Addition of -OH groups to the benzopyranopyridine core.
-
Dealkylation : Removal of methyl groups from the dimethylglycolamide moiety.
Experimental Data:
Reaction Type | Enzyme Involved | Major Metabolite |
---|---|---|
Hydroxylation | CYP3A4 | 3-hydroxy-Tilnoprofen |
Demethylation | CYP2C9 | N-desmethyl metabolite |
Note : Oxidative metabolites exhibit reduced anti-inflammatory activity compared to tilnoprofenic acid .
Reduction Reactions
Reductive pathways are less prominent but contribute to systemic clearance.
Key Processes:
-
Ketone reduction : Conversion of carbonyl groups to hydroxyl groups in specific metabolites.
-
Azoreduction : Observed in vitro under anaerobic conditions, though not clinically significant .
Synthetic Routes and Stability
This compound is synthesized via esterification of tilnoprofenic acid with N,N-dimethylglycolamide.
Pharmacokinetic Profile
Comparative pharmacokinetics of this compound and its active metabolite:
Parameter | This compound | Tilnoprofenic Acid |
---|---|---|
Cmax (μg/mL) | 1.13 | 4.78 |
Tmax (h) | 1 | 2 |
AUC (μg·h/mL) | 5.45 | 24.90 |
Source : Pharmacokinetic studies in rodent models .
Biological Implications of Reactivity
科学研究应用
化学: 作为研究酯化和水解反应的模型化合物.
生物学: 研究其对环氧合酶抑制及其潜在的抗炎特性的影响.
作用机制
替诺普芬阿巴美的作用机制涉及其快速水解成活性代谢物α,2-二甲基-5H-1苯并吡喃[2,3-b]吡啶-7-乙酸。 这种活性代谢物抑制环氧合酶,环氧合酶参与前列腺素的产生,而前列腺素介导炎症和疼痛 . 通过抑制这些酶,该化合物减少炎症并提供止痛效果 .
相似化合物的比较
替诺普芬阿巴美可以与其他非甾体抗炎药 (NSAID) 进行比较,例如:
生物活性
Tilnoprofen arbamel, an emerging compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, primarily utilized for its analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
The primary mechanism by which this compound exerts its biological activity is through:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, Tilnoprofen reduces the formation of pro-inflammatory prostaglandins.
- Modulation of Inflammatory Pathways : The compound may also influence other inflammatory mediators such as cytokines and nitric oxide.
Biological Activity Data
The following table summarizes key biological activities and effects observed in various studies involving this compound:
Case Studies
-
Post-operative Pain Management :
A clinical trial investigated the efficacy of this compound in managing pain following orthopedic surgery. Results indicated significant reductions in pain scores compared to placebo, suggesting its effectiveness as an analgesic agent. -
Inflammation in Arthritis Models :
In a study using animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers, highlighting its potential for treating inflammatory conditions. -
Gastroprotective Effects :
Research has shown that this compound may offer gastroprotective benefits. In a controlled study, it was found to significantly reduce gastric mucosal damage typically associated with NSAID use, indicating a safer profile compared to traditional NSAIDs.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is approximately 4-6 hours, allowing for once or twice daily dosing.
- Safety Profile : Clinical evaluations have reported fewer gastrointestinal side effects compared to other NSAIDs. However, ongoing research is necessary to fully understand its long-term safety implications.
属性
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。